1-(1H-Imidazol-2-yl)propan-1-one hydrochloride
Overview
Description
1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
The compound 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is an imidazole derivative . Imidazole derivatives are known to interact with a broad range of targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . For instance, some imidazole derivatives can inhibit enzyme activity, while others can modulate receptor signaling . The exact mode of action of this compound remains to be elucidated.
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways due to their broad target profile . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of imidazole derivatives, the effects of this compound could potentially span multiple cellular and molecular processes . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Imidazole derivatives are generally stable and highly soluble in water and other polar solvents, which can facilitate their interaction with biological targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride typically involves the reaction of 1H-imidazole-2-carbaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of methyl iodide and potassium carbonate in an anhydrous solvent such as acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
1-(1H-Imidazol-2-yl)propan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and materials science
Comparison with Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with imidazole functionality.
Omeprazole: An antiulcer drug containing an imidazole ring.
Metronidazole: An antimicrobial agent with imidazole structure.
Uniqueness: 1-(1H-Imidazol-2-yl)propan-1-one hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific and industrial applications .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5(9)6-7-3-4-8-6;/h3-4H,2H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVBRJBHXIILLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314916-37-4 | |
Record name | 1-(1H-imidazol-2-yl)propan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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